molecular formula C23H28N4O4S B2880956 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252864-81-5

3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2880956
CAS No.: 1252864-81-5
M. Wt: 456.56
InChI Key: HQGNAKAEYMKVFQ-UHFFFAOYSA-N
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Description

3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a boronic acid or halide derivative of the methoxyphenyl group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, boronic acids, and palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or neuroprotective effects.

    Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular mechanisms and disease states.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within the body. These targets may include:

    Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and triggering downstream signaling pathways.

    Enzymes: It may inhibit or activate enzymes involved in key metabolic or signaling pathways, affecting cellular functions and processes.

    Pathways: The compound’s effects on molecular targets can lead to alterations in various biological pathways, such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:

    Thienopyrimidine Derivatives: Compared to other thienopyrimidine derivatives, this compound’s unique combination of functional groups may confer distinct biological activities and chemical properties.

    Piperazine-Containing Compounds: The presence of the piperazine ring differentiates it from other compounds, potentially enhancing its binding affinity to certain biological targets.

    Methoxyphenyl Substituted Compounds: The methoxyphenyl group may contribute to the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

List of Similar Compounds

  • 3-butyl-1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 3-butyl-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 3-butyl-1-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

These comparisons and the detailed analysis of the compound’s properties and applications provide a comprehensive understanding of this compound.

Properties

IUPAC Name

3-butyl-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-19(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-5-7-18(31-2)8-6-17/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYOGMAWQJBXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N4O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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